molecular formula C6H14N2 B14185373 (2R,5R)-2,5-Dimethylpyrrolidin-1-amine CAS No. 834880-35-2

(2R,5R)-2,5-Dimethylpyrrolidin-1-amine

Cat. No.: B14185373
CAS No.: 834880-35-2
M. Wt: 114.19 g/mol
InChI Key: JAOYAXFZIAGXFI-PHDIDXHHSA-N
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Description

(2R,5R)-2,5-Dimethylpyrrolidin-1-amine is a chiral amine with the molecular formula C6H13N. This compound is notable for its two chiral centers, which give it specific stereochemical properties. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2,5-Dimethylpyrrolidin-1-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidine derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize biocatalysts or chiral auxiliaries to achieve high enantioselectivity. The use of membrane reactors and other advanced technologies can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2,5-Dimethylpyrrolidin-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: It can be reduced to form secondary amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often include controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield imines, reduction may produce secondary amines, and substitution reactions can result in various alkylated derivatives .

Scientific Research Applications

(2R,5R)-2,5-Dimethylpyrrolidin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-Dimethylpyrrolidin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. It may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (2R,5R)-Bis(hydroxymethyl)-(3R,4R)-dihydroxypyrrolidine
  • (2R,5R)-2,5-Diphenylpyrrolidine

Uniqueness

(2R,5R)-2,5-Dimethylpyrrolidin-1-amine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

834880-35-2

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(2R,5R)-2,5-dimethylpyrrolidin-1-amine

InChI

InChI=1S/C6H14N2/c1-5-3-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6-/m1/s1

InChI Key

JAOYAXFZIAGXFI-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](N1N)C

Canonical SMILES

CC1CCC(N1N)C

Origin of Product

United States

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